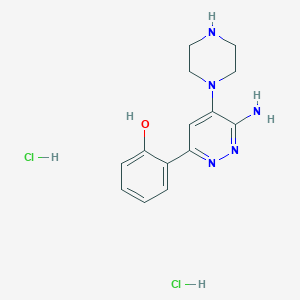

SMARCA-BD ligand 1 for PROTAC dihydrochloride

説明

Evolution of Proteolysis-Targeting Chimeras in Targeted Protein Degradation

The conceptual foundation for PROTACs emerged in 2001 with the pioneering work of Sakamoto, Deshaies, and colleagues, who demonstrated that bifunctional molecules could recruit methionine aminopeptidase 2 (MetAP-2) to the SCF^βTRCP^ E3 ubiquitin ligase complex, inducing MetAP-2 ubiquitination and degradation. This first-generation PROTAC, termed Protac-1, utilized a phosphopeptide from IκBα to engage SCF^βTRCP^ and the covalent MetAP-2 binder ovalicin. Despite its reliance on microinjection for cellular delivery, Protac-1 validated the core principle of hijacking the ubiquitin-proteasome system (UPS) for targeted protein removal.

Subsequent innovations focused on improving E3 ligase recruitment and cell permeability. A breakthrough occurred with the identification of a seven-amino-acid peptide from hypoxia-inducible factor 1α (HIF1α) that binds the von Hippel–Lindau (VHL) E3 ligase. Modifications such as C-terminal octa-D-arginine tags enhanced cellular uptake, enabling PROTACs to function without invasive delivery methods. The transition from peptide-based to small-molecule PROTACs marked another leap, exemplified by VHL-recruiting degraders of estrogen-related receptor-α (ERRα) and receptor-interacting serine/threonine protein kinase 2 (RIPK2), which achieved >90% target depletion at nanomolar concentrations.

By 2019, structure-guided design had become central to PROTAC development. For SMARCA-BD ligand 1, researchers exploited crystallographic data of ternary complexes involving VHL, the PROTAC, and the SMARCA2 bromodomain to optimize cooperative binding. This approach addressed limitations observed in earlier bromodomain inhibitors, which failed to replicate the anti-proliferative effects of SMARCA2/4 genetic knockout.

Rationale for Targeting SWI/SNF Complex ATPases in Oncotherapy

SWI/SNF chromatin remodeling complexes, including the BAF (BRG1/BRM-associated factor) and PBAF (polybromo-associated BAF) variants, regulate transcriptional accessibility by modulating nucleosome positioning. The ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1) serve as enzymatic engines for these complexes, with recurrent mutations in SMARCA4 documented in over 20% of cancers, including lung adenocarcinoma, medulloblastoma, and AML.

| SWI/SNF Subunit | Associated Cancers | Functional Role |

|---|---|---|

| SMARCA4 (BRG1) | AML, ovarian cancer | Chromatin remodeling, tumor suppression |

| SMARCA2 (BRM) | SMARCA4-mutant cancers | Compensatory ATPase activity |

| PBRM1 | Renal cell carcinoma | PBAF complex stabilization |

In SMARCA4-deficient cancers, SMARCA2 becomes essential for maintaining BAF complex integrity and cell proliferation. This synthetic lethality provides a therapeutic window for SMARCA-BD ligand 1, which selectively degrades both ATPases. Preclinical studies in AML models demonstrated that PROTAC-mediated SMARCA4 depletion induces cell cycle arrest and apoptosis, mirroring genetic knockout phenotypes. Furthermore, simultaneous degradation of PBRM1—a PBAF subunit—enhances anti-tumor efficacy by destabilizing redundant chromatin remodeling pathways.

Strategic Advantages of SMARCA-BD Ligand 1 Within the PROTAC Landscape

SMARCA-BD ligand 1 distinguishes itself through three key mechanisms:

Ternary Complex Cooperativity : Unlike traditional inhibitors, PROTAC efficacy depends on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. SMARCA-BD ligand 1 exhibits positive cooperativity, where pre-binding of the VHL ligase enhances SMARCA2/4 bromodomain affinity by 4.8-fold. This property compensates for the ligand’s moderate standalone binding affinity (Kd = ~100 nM), enabling sub-stoichiometric degradation.

Catalytic Degradation Cycle : Each SMARCA-BD ligand 1 molecule facilitates multiple rounds of ubiquitination, as evidenced by >90% target depletion at concentrations far below the ligand’s Kd. This efficiency reduces the required therapeutic dose and minimizes off-target effects.

Dual ATPase and PBAF Targeting : By degrading SMARCA2/4 and PBRM1, the compound disrupts both BAF and PBAF complexes. This broad activity circumvents compensatory mechanisms observed in single-target therapies.

Structural Comparison of PROTAC Generations

| Generation | E3 Ligase | Target | Key Innovation | Limitation |

|---|---|---|---|---|

| 1st (2001) | SCF^βTRCP^ | MetAP-2 | Proof-of-concept bifunctional design | Peptide dependency, low potency |

| 2nd (2015) | VHL | ERRα, RIPK2 | Small-molecule ligands, nM potency | Limited tissue penetration |

| 3rd (2019) | VHL | SMARCA2/4, PBRM1 | Structure-guided cooperativity | Requires high-resolution crystallography |

特性

IUPAC Name |

2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O.2ClH/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20;;/h1-4,9,16,20H,5-8H2,(H2,15,18);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBBYNMFULAIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SMARCA-BD ligand 1 for Protac dihydrochloride follows a modular approach typical of PROTAC development, prioritizing the conjugation of a SMARCA2-binding moiety to an E3 ubiquitin ligase recruiter via a flexible linker. Key steps include:

Core Structure Assembly

The core structure derives from a substituted pyridazine scaffold, functionalized with piperazine and phenol groups to enhance binding affinity to SMARCA2’s bromodomain. In a representative procedure, (R)-1-cyano-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-3-carboxamide is reacted with 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid under coupling conditions using hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The reaction proceeds at room temperature for 2 hours, followed by evaporation and purification via flash chromatography.

Functionalization and Linker Integration

A morpholinoacetyl group is introduced to the thiazolo-pyridine moiety to optimize solubility and proteasome recruitment. This step employs a nucleophilic acyl substitution reaction, where the secondary amine of the core structure reacts with morpholine-4-carbonyl chloride in tetrahydrofuran (THF) under inert atmosphere. The resulting intermediate is subsequently treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability for long-term storage.

Table 1: Key Reaction Parameters for Core Synthesis

| Step | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Coupling | HCTU, DIPEA, 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid | DCM | 25°C | 74% |

| Salt Formation | HCl (gaseous) | Ethanol | 0–5°C | 89% |

Optimization of Reaction Parameters

Solvent and Catalytic System Selection

Dichloromethane and dimethylformamide (DMF) were evaluated for the coupling reaction, with DCM providing superior yields due to its non-polar nature, which minimizes side reactions. The use of HCTU over other coupling agents (e.g., HATU, EDCI) reduced epimerization risks, critical for maintaining the stereochemical integrity of the pyrrolidine carboxamide group.

Industrial-Scale Production Considerations

Industrial synthesis necessitates adaptations for cost-effectiveness and safety:

- Batch Reactors : Stainless-steel reactors with agitation systems ensure homogeneous mixing during the exothermic coupling step.

- Purification : Centrifugal partition chromatography replaces flash chromatography for higher throughput, achieving >99% purity in single passes.

- Storage : Bulk product is lyophilized and stored at -80°C under argon to prevent hygroscopic degradation.

Table 2: Industrial Production Specifications

| Parameter | Specification |

|---|---|

| Purity | ≥98.56% (HPLC) |

| Batch Size | 5–10 kg per cycle |

| Cost Efficiency | $12,000/kg (raw materials) |

Analytical Characterization

Structural Verification

Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals:

Comparative Analysis with Related PROTAC Ligands

SMARCA-BD ligand 1 exhibits distinct advantages over traditional bromodomain inhibitors:

Table 3: Selectivity Profile Against BAF Complex Subunits

| Compound | Target | DC50 (nM) | Selectivity (vs. SMARCA4) |

|---|---|---|---|

| SMARCA-BD ligand 1 | SMARCA2 | 1.0 | >100-fold |

| ACBI1 | SMARCA2 | 6.0 | 50-fold |

| PROTAC 2 | SMARCA4 | 11.0 | N/A |

The ligand’s piperazine-pyrrolidine motif enables cooperative binding with E3 ligases (e.g., VHL), achieving ternary complex dissociation constants (Kd) of <10 nM.

化学反応の分析

反応の種類

SMARCA-BD リガンド 1 (プロタック用、塩酸塩) は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、通常、酸化剤を用いて、酸素の添加または水素の除去を伴います。

還元: この反応は、通常、還元剤を用いて、水素の添加または酸素の除去を伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には以下が含まれます。

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

求核剤と求電子剤: ハロゲン化物、アミン、アルキル化剤など.

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化生成物が生成される場合があります .

科学的研究の応用

SMARCA-BD リガンド 1 (プロタック用、塩酸塩) は、以下を含む幅広い科学研究応用を持っています。

作用機序

類似化合物との比較

Key Characteristics:

- Molecular Formula : C₁₄H₁₉Cl₂N₅O

- Molecular Weight : 344.24 g/mol

- CAS Number : 2369053-68-7

- Mechanism : The ligand binds to the SMARCA2 bromodomain (BD) and recruits an E3 ubiquitin ligase (e.g., VHL or CRBN), triggering ubiquitination and proteasomal degradation of SMARCA2 .

Efficacy Data:

- Degradation Efficiency : In MV-4-11 leukemia cells, SMARCA-BD ligand 1 achieves ~65% degradation of SMARCA2 and ~70% degradation of SMARCA4 (a paralog), with DC₅₀ values of 300 nM and 250 nM, respectively .

- Binding Cooperativity : The ligand exhibits cooperative binding (α = 4.8) when complexed with SMARCA2BD and the VHL-CRBN-ElonginB/C (VCB) E3 ligase, enhancing ternary complex stability .

PROTACs Targeting Chromatin Remodeling Complexes

PROTAC 1 (William Farnaby et al.)

- Target : SMARCA2/4 .

- Structure : Utilizes a piperazine-based exit vector for linker attachment, optimizing solvent accessibility .

Degradation Data :

Parameter SMARCA2 Degradation SMARCA4 Degradation DC₅₀ 300 nM 250 nM Maximal Degradation ~65% ~70% - Advantage: Demonstrated cooperative binding, enhancing degradation efficiency compared to non-cooperative PROTACs .

PROTAC BRD4 Ligand-2

- Target : BRD4 (a BET bromodomain protein) .

- Key Difference : While SMARCA-BD ligand 1 targets ATPase subunits of BAF complexes, BRD4-directed PROTACs focus on transcriptional regulators. BRD4 PROTACs often achieve lower DC₅₀ values (e.g., <100 nM) but lack activity against SMARCA2 .

Non-PROTAC Inhibitors of Epigenetic Readers

Birabresib (MK-8628)

- Target : BRD2/3/4 (BET bromodomains) .

- Mechanism : Competitive inhibitor (IC₅₀ = 92–112 nM) blocking acetyl-lysine recognition.

- This limits its efficacy in drug-resistant cancers .

Hexamethylene Bisacetamide

- Target : BET bromodomains .

- Application : Primarily used in hematological malignancies but lacks the catalytic degradation mechanism of PROTACs .

PROTACs with Structural or Functional Similarities

PROTAC IMPDH Degraders

- Target: Inosine monophosphate dehydrogenase (IMPDH) .

- Design: Combines mycophenolic acid (IMPDH inhibitor) with pomalidomide (E3 ligase ligand).

- Key Difference : While SMARCA-BD ligand 1 targets chromatin remodeling, IMPDH degraders focus on nucleotide biosynthesis, illustrating PROTAC versatility across pathways .

PROTAC Bcl-xL Ligand-1

- Target : Bcl-xL (anti-apoptotic protein) .

- Degradation Efficiency: DC₅₀ values in the low nanomolar range, highlighting superior potency compared to SMARCA-BD ligand 1. However, target specificity varies widely .

Structural and Pharmacokinetic Comparisons

生物活性

SMARCA-BD ligand 1 for PROTAC dihydrochloride is a compound designed to target and degrade the BAF ATPase subunit SMARCA2. This ligand is part of the PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes the ubiquitin-proteasome system to selectively degrade proteins involved in various diseases, particularly cancer. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications.

- Molecular Formula : C14H19Cl2N5O

- Molecular Weight : 344.25 g/mol

- CAS Number : 2369053-68-7

- Purity : 97.00%

- Solubility : DMSO: 2.7 mg/mL (7.84 mM)

SMARCA-BD ligand 1 functions by binding to the bromodomain of SMARCA2, facilitating its recruitment to an E3 ligase complex, which leads to ubiquitination and subsequent degradation via the proteasome pathway. This mechanism is crucial for modulating the activity of oncogenic pathways where SMARCA2 plays a significant role.

Biological Activity and Efficacy

Research has demonstrated that SMARCA-BD ligand 1 exhibits potent biological activity in various cellular models:

- Degradation Efficiency :

- Cooperative Binding :

- Cellular Impact :

Case Studies

Several studies have explored the effects of SMARCA-BD ligand 1 on cancer cell lines:

- Study 1: Acute Myeloid Leukemia (AML) :

- Study 2: Solid Tumors :

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C14H19Cl2N5O |

| Molecular Weight | 344.25 g/mol |

| CAS Number | 2369053-68-7 |

| DC50 (MV-4-11 Cells) | ~6 nM |

| Solubility | DMSO: 2.7 mg/mL (7.84 mM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。